

An In-depth Technical Guide to 5-(Trifluoromethyl)picolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

5-

Compound Name: (Trifluoromethyl)picolinimidamide hydrochloride

Cat. No.: B062980

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **5-(Trifluoromethyl)picolinimidamide hydrochloride**, a fluorinated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its core molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, this guide details a common synthetic pathway via the Pinner reaction, explores its chemical reactivity, and discusses its applications as a crucial building block in the development of novel therapeutic agents. The document is structured to provide both foundational knowledge and practical, field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of Trifluoromethylated Pyridines

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF₃) group, in particular, can dramatically and often favorably alter a compound's physicochemical and biological properties.^[1] When appended to a pyridine ring, a common scaffold in pharmaceuticals, the -CF₃ group can enhance metabolic stability,

increase lipophilicity for better membrane penetration, and modulate the basicity of the pyridine nitrogen.[1][2]

5-(Trifluoromethyl)picolinimidamide hydrochloride belongs to this important class of trifluoromethylpyridine (TFMP) derivatives.[2] Its structure combines the advantageous $-CF_3$ group with a picolinimidamide functional group, which is a known pharmacophore and a versatile synthetic handle.[1] This unique combination makes it a valuable intermediate and building block for creating more complex molecules with potential therapeutic applications, ranging from enzyme inhibitors to novel agrochemicals.[2][3][4] This guide serves to elucidate the foundational chemistry of this compound, providing researchers with the technical understanding necessary for its effective utilization.

Physicochemical and Structural Properties

The hydrochloride salt form of 5-(Trifluoromethyl)picolinimidamide enhances its solubility in aqueous media, a desirable property for biological screening and formulation studies.[4]

Property	Value	Source
IUPAC Name	5-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride	[5][6]
Synonyms	5-(Trifluoromethyl)picolinimidamide HCl, 5-TRIFLUOROMETHYL-PYRIDINE-2-CARBOXAMIDINE HCL	[5][6]
CAS Number	175277-48-2	[5][6]
Molecular Formula	$C_7H_7ClF_3N_3$	[5]
Molecular Weight	225.6 g/mol	[5]
Appearance	White crystalline powder	[5][6]
Melting Point	190-195°C	[5][6]
Storage	2-8°C	[5][6]

Molecular Structure Analysis

The structure of 5-(Trifluoromethyl)picolinimidamide is defined by three key features: the pyridine ring, the trifluoromethyl group at the 5-position, and the imidamide (carboximidamide) group at the 2-position.

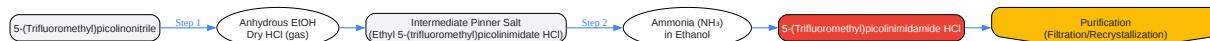
- Pyridine Ring: A heteroaromatic system that is a common feature in many biologically active compounds.
- Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group. Its presence at the 5-position significantly influences the electronic properties of the pyridine ring, decreasing the basicity of the ring nitrogen.^[1] This can alter the molecule's interaction with biological targets.
- Picolinimidamide Group (-C(=NH)NH₂): This functional group is an analog of an amide and is capable of acting as both a hydrogen bond donor and acceptor.^[3] This makes it a key feature for molecular recognition at the active sites of enzymes or receptors.^[3] The protonated hydrochloride salt form exists on this basic functional group.

Caption: 2D structure of **5-(Trifluoromethyl)picolinimidamide hydrochloride**.

Spectroscopic Characterization (Predicted)

While specific experimental spectra are proprietary, a theoretical analysis based on the structure provides valuable insights for characterization.

- ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing -CF₃ group. The protons on the imidamide group (-NH and -NH₂) would appear as broad signals, and their position would be dependent on the solvent and concentration.
- ¹³C NMR: The carbon atoms of the pyridine ring would show characteristic shifts, with the carbon attached to the -CF₃ group (C5) appearing as a quartet due to C-F coupling. The imidamide carbon would also be observable.
- ¹⁹F NMR: A strong singlet would be expected for the three equivalent fluorine atoms of the -CF₃ group, providing a clear diagnostic marker for the presence of this moiety.


- Mass Spectrometry: Electrospray ionization (ESI-MS) would likely show a prominent peak for the protonated parent molecule $[M+H]^+$, corresponding to the free base ($C_7H_6F_3N_3$).

Synthesis and Reactivity

Synthetic Pathway: The Pinner Reaction

A primary and classical method for synthesizing amidines is the Pinner reaction.^{[7][8][9]} This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate Pinner salt (an imino ester salt), which is then treated with ammonia to yield the final amidine product.^{[10][11]}

The synthesis of **5-(Trifluoromethyl)picolinimidamide hydrochloride** would logically start from the corresponding nitrile, 5-(trifluoromethyl)picolinonitrile.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis via the Pinner Reaction.

Protocol: Pinner Synthesis of 5-(Trifluoromethyl)picolinimidamide HCl

Disclaimer: This is a representative protocol based on the principles of the Pinner reaction and should be adapted and optimized under appropriate laboratory safety protocols.

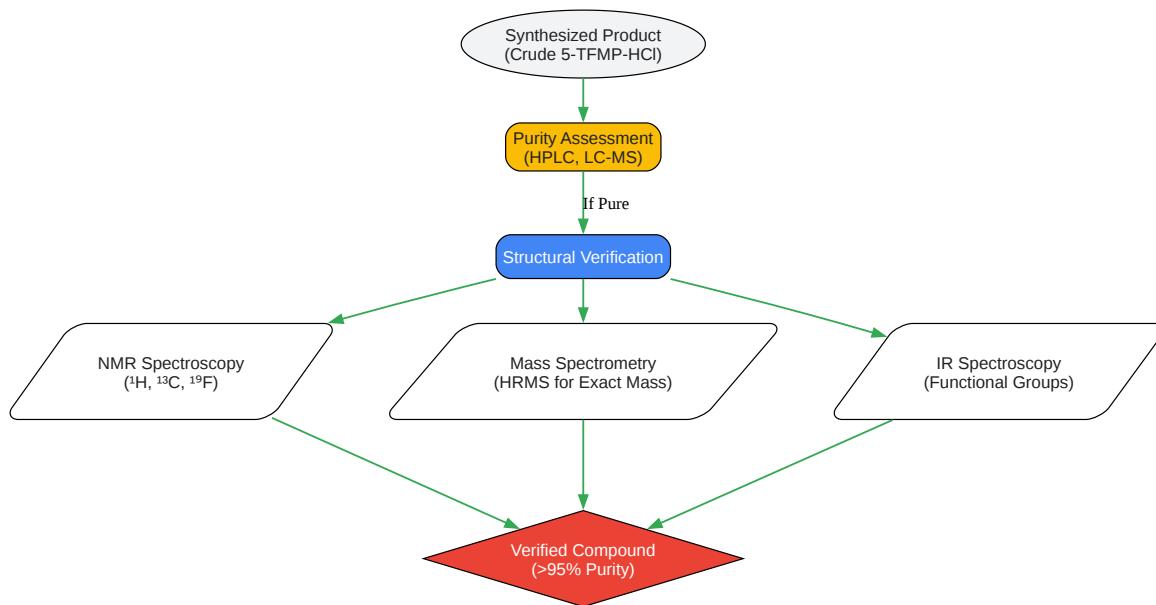
- Step 1: Formation of the Pinner Salt.
 - Dissolve 5-(trifluoromethyl)picolinonitrile in a minimal amount of anhydrous ethanol in a flask equipped with a drying tube.
 - Cool the solution in an ice bath (0°C).

- Bubble dry hydrogen chloride (HCl) gas through the stirred solution. Low temperatures are crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging.
[7][8]
- Continue the reaction until the nitrile is consumed (monitor by TLC or GC).
- The Pinner salt intermediate will typically precipitate from the solution. Isolate by filtration under an inert atmosphere.

- Step 2: Ammonolysis to Form the Amidine.
 - Suspend the isolated Pinner salt in a fresh solution of anhydrous ethanol.
 - Cool the mixture in an ice bath.
 - Bubble anhydrous ammonia (NH₃) gas through the suspension, or add a saturated solution of ammonia in ethanol.
 - Allow the reaction to stir at room temperature until completion.
 - The product, **5-(Trifluoromethyl)picolinimidamide hydrochloride**, will precipitate.
- Step 3: Isolation and Purification.
 - Filter the resulting solid product.
 - Wash the solid with cold ethanol or diethyl ether to remove any unreacted starting materials or byproducts.
 - Dry the final product under vacuum to yield the white crystalline powder.

Chemical Reactivity

The reactivity of the molecule is governed by its functional groups:


- Nucleophilic Attack: The imidamide carbon is electrophilic and can be subject to attack by nucleophiles.

- Substitution Reactions: While the $-CF_3$ group is generally stable, the pyridine ring can undergo nucleophilic aromatic substitution under certain conditions, though this is made more difficult by the electron-withdrawing nature of the substituents.[12]
- Ligand Formation: The nitrogen atoms in both the pyridine ring and the imidamide group can act as ligands, coordinating to metal centers.

Applications in Drug Discovery and Research

5-(Trifluoromethyl)picolinimidamide hydrochloride is primarily utilized as a building block or key intermediate in the synthesis of more complex, biologically active molecules.[3][12] The TFMP moiety is found in numerous approved agrochemicals and pharmaceuticals.[2]

- Enzyme Inhibition: The structure is well-suited for targeting enzyme active sites.[3] The imidamide group can form critical hydrogen bonds, while the trifluoromethyl-pyridine portion can engage in hydrophobic or π -stacking interactions, enhancing binding affinity.[3]
- Scaffold for Libraries: Due to its versatile reactivity, it serves as an excellent starting point for generating libraries of related compounds for high-throughput screening in drug discovery campaigns.
- Lead Compound Optimization: In medicinal chemistry, replacing a part of a lead compound with the 5-(trifluoromethyl)picolinimidamide moiety is a strategic approach to improve pharmacokinetic properties like metabolic stability and cell permeability.[1][4] For instance, related 5-trifluoromethyl-2-aminopyrimidine scaffolds have been identified as potent dual inhibitors of FLT3 and CHK1 kinases for potential use in treating Acute Myeloid Leukemia (AML).[13]

[Click to download full resolution via product page](#)

Caption: Standard workflow for the analytical characterization of the final product.

Conclusion

5-(Trifluoromethyl)picolinimidamide hydrochloride is a compound of significant strategic value in chemical and pharmaceutical research. Its molecular architecture, characterized by the potent electron-withdrawing -CF₃ group and the versatile picolinimidamide functionality,

provides a robust platform for the synthesis of novel compounds. Understanding its structure, properties, and synthetic pathways, as detailed in this guide, is essential for researchers aiming to leverage the unique advantages of fluorinated heterocycles in the pursuit of new medicines and advanced materials.

References

- Wikipedia. Pinner reaction.
- J&K Scientific. Pinner Reaction.
- NROChemistry. Pinner Reaction.
- SynArchive. Pinner Reaction.
- Merck Index. Pinner Reaction.
- NetroChem. 5-TRIFLUOROMETHYL-PYRIDINE-2-CARBOXAMIDINE HCL | 175277-48-2.
- PubMed Central (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubMed Central (PMC). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.
- Refubium - Freie Universität Berlin. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds.
- Research Outreach. Trifluoromethylpyridine: Its chemistry and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 5-(Trifluoromethyl)picolinimidamide [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. 175277-48-2 CAS MSDS (5-TRIFLUOROMETHYL-PYRIDINE-2-CARBOXAMIDINE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 5-TRIFLUOROMETHYL-PYRIDINE-2-CARBOXAMIDINE HCL | 175277-48-2 [chemicalbook.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Pinner Reaction [drugfuture.com]
- 10. Pinner Reaction | NROChemistry [nrochemistry.com]
- 11. synarchive.com [synarchive.com]
- 12. Buy 3-Fluoro-5-(trifluoromethyl)picolinimidamide hydrochloride (EVT-12000442) | 1179362-44-7 [evitachem.com]
- 13. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(Trifluoromethyl)picolinimidamide Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062980#5-trifluoromethyl-picolinimidamide-hydrochloride-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com